molecular formula C18H14N2O3 B5747312 N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide

N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide

Cat. No. B5747312
M. Wt: 306.3 g/mol
InChI Key: UHURMKBWXVHGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 works by binding to the adenosine A2A receptor and preventing the binding of adenosine, which is the natural ligand for this receptor. This leads to a decrease in the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The adenosine A2A receptor is involved in several physiological processes, including the regulation of blood flow, neurotransmission, and inflammation. N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of inflammation, and the modulation of dopamine release in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 in lab experiments is its potency and selectivity for the adenosine A2A receptor. This makes it a valuable tool for studying the function of this receptor in various physiological processes. However, one limitation of using N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 and its potential off-target effects on other receptors or enzymes.

Synthesis Methods

The synthesis of N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 involves several steps, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 9H-xanthene-9-carboxylic acid to form the desired product. The final step involves the addition of an amine to the carboxylic acid group to form the amide.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 has been used extensively in scientific research to study the adenosine A2A receptor, which is involved in several physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(5-methyl-3-isoxazolyl)-9H-xanthene-9-carboxamide 58261 has been shown to be a potent and selective antagonist of this receptor, which makes it a valuable tool for studying its function.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11-10-16(20-23-11)19-18(21)17-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)17/h2-10,17H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHURMKBWXVHGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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